![molecular formula C16H12N2O4 B460554 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 194282-54-7](/img/structure/B460554.png)

2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Übersicht

Beschreibung

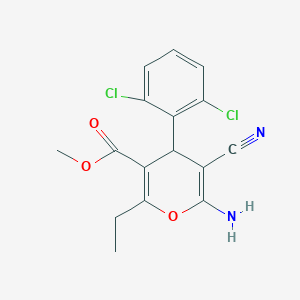

“2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a chemical compound that is part of the pyrano[3,2-b]pyran class of compounds . These compounds are interesting because they fuse two useful scaffolds composed of 2-amino-4H-pyran, which is a core structure of many pharmacological agents, and kojic acid derivatives, in a single molecular entity .

Synthesis Analysis

The synthesis of this compound is achieved via a one-pot, three-component reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aldehydes, and malononitrile . This method is associated with some disadvantages such as the use of a toxic and non-recyclable catalyst, high reaction temperature, and two-step synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound are typically multicomponent reactions (MCRs), which are extremely convergent, producing a remarkably high increase of molecular complexity in just one step . These reactions are often catalyzed by substances like MCM-41-SO3H, an ordered mesoporous silica material with covalently anchored sulfonic acid groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its chemical properties, such as its reactivity with other substances, can be determined using various chemical tests .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an antiproliferative agent against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis, making it an exciting avenue for further exploration .

Antioxidant Activity

Given its phenolic moiety, this compound exhibits antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have studied its potential in preventing age-related diseases and oxidative damage .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Some studies have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways, making it relevant for conditions like arthritis and inflammatory bowel diseases .

Neuroprotective Potential

The compound’s unique structure suggests possible interactions with neuronal receptors. Researchers have investigated its neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may enhance neuronal survival and reduce oxidative damage .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Drug Delivery Systems

The compound’s hydroxymethyl group and nitrile functionality make it amenable to modification. Researchers have used it as a building block for designing drug delivery systems. Its ability to form stable complexes with metal ions is particularly interesting for targeted drug delivery .

Catalysis and Organic Synthesis

The compound’s reactivity has led to its use in catalytic reactions. For instance, MCM-41-SO3H, a solid acid catalyst derived from MCM-41, has been employed for the synthesis of related pyrano[3,2-b]pyrans. Its one-pot, three-component reactions have attracted attention in green chemistry .

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential biomedical applications, given that it contains the core structure of many pharmacological agents . Additionally, research could focus on improving the synthesis process to overcome the current disadvantages associated with it .

Eigenschaften

IUPAC Name |

2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c17-7-11-13(9-4-2-1-3-5-9)15-14(22-16(11)18)12(20)6-10(8-19)21-15/h1-6,13,19H,8,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWLWFNLQCPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460471.png)

![6-Amino-4-(2-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460472.png)

![2-Thioxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460481.png)

![6-Amino-3-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460482.png)

![Isopropyl 4-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460483.png)

![Isopropyl 4-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460485.png)

![Ethyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460486.png)

![Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B460488.png)

![Isopropyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460489.png)

![Isopropyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460490.png)

![3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B460493.png)